2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone
Overview
Description
2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a fluorinated organic compound with the molecular formula C7H10F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone typically involves the reaction of piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity. The piperidine ring may interact with biological receptors or enzymes, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but differs in the position of the trifluoromethyl group.
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone: Contains an additional fluorobenzoyl group, which alters its chemical properties and applications.
Uniqueness: 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the trifluoromethyl group and the piperidine ring, suggest diverse interactions with biological targets, which may lead to significant therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
- Piperidine Ring : Known for its role in many biologically active compounds, contributing to receptor binding and activity.
The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with hydrophobic regions of proteins. The piperidine moiety may facilitate hydrogen bonding and other interactions with biological molecules, influencing the compound's activity and specificity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various bacterial strains. For example, related piperidine derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
- Enzyme Inhibition : The compound has potential as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Structure-based drug design approaches have identified similar compounds with high potency against this target .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results showed that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 µg/mL to 16 µg/mL depending on the specific strain tested .
Case Study 2: Enzyme Inhibition Assay
In an enzyme inhibition assay targeting DPP-4 (dipeptidyl peptidase IV), several analogs of this compound were synthesized. The most potent inhibitor demonstrated an IC50 value of 700 nM, indicating strong potential for therapeutic applications in type 2 diabetes management .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | MIC (µg/mL) | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | 4 - 16 | 700 | Antimicrobial & Enzyme Inhibition |
1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | 8 - 32 | 500 | Antimicrobial |
Piperidine derivative A | 10 - 20 | 800 | Enzyme Inhibition |
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5,11H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBHVBDVSKGEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669823 | |
Record name | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866929-67-1 | |
Record name | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.